Product packaging for Mesalazine N-β-D-Glucuronide(Cat. No.:)

Mesalazine N-β-D-Glucuronide

Cat. No.: B1158010
M. Wt: 329.26
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Mesalazine Biotransformation Pathways

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), undergoes extensive metabolism primarily through two main pathways: N-acetylation and glucuronidation. uzh.chhiv-druginteractions.org The most significant pathway is N-acetylation, which occurs both in the intestinal mucosa and the liver, converting mesalazine into its major, pharmacologically inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). drugbank.commedicinesauthority.gov.mtnih.gov This process is facilitated by the N-acetyltransferase 1 (NAT1) enzyme. medicinesauthority.gov.mtnih.gov While N-acetyltransferase 2 (NAT2) is another key enzyme in human N-acetylation reactions, studies have shown it does not play a major role in the metabolism of mesalazine. uzh.ch

The absorbed portion of mesalazine is metabolized systemically in the liver and presystemically by the intestinal mucosa. drugbank.com The resulting N-Ac-5-ASA is then primarily eliminated through the kidneys via urine. drugbank.comfda.gov A smaller fraction of the parent drug is also excreted unchanged in the urine. medicinesauthority.gov.mtfda.gov

Table 1: Primary Metabolic Pathways of Mesalazine
PathwayEnzymePrimary MetaboliteLocation of Metabolism
N-acetylationN-acetyltransferase 1 (NAT1)N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)Intestinal Mucosa, Liver
GlucuronidationUDP-glucuronosyltransferases (UGTs)Mesalazine N-β-D-GlucuronideLiver, Intestinal Mucosa

Significance of Glucuronidation in Drug Metabolism Research

Glucuronidation is a critical Phase II biotransformation reaction, considered the most important for many drugs and other foreign compounds (xenobiotics). jove.com This process involves the enzymatic addition of a glucuronic acid molecule to a substrate, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comrsc.org UGTs are present in high concentrations in the liver and intestine, key organs for drug metabolism. rsc.orgnih.gov

The primary function of glucuronidation is to increase the water solubility and molecular weight of a substance, which facilitates its elimination from the body, typically through urine or bile. jove.comnih.gov By converting drugs into more hydrophilic and negatively charged glucuronides, this process generally leads to their detoxification and inactivation. nih.govresearchgate.net

In drug metabolism research, understanding glucuronidation is crucial for several reasons:

Predicting Drug Clearance: It is a major elimination pathway for a significant number of prescribed drugs. rsc.org

Assessing Drug-Drug Interactions: Changes in UGT enzyme activity can lead to variations in how individuals metabolize drugs. researchgate.net

Investigating Drug Resistance: In some cases, increased glucuronidation can contribute to drug resistance. researchgate.net

Glucuronidation can occur on various functional groups of a drug molecule, leading to different types of conjugates. For instance, N-glucuronides form when glucuronic acid attaches to a nitrogen atom in amines, amides, or sulfonamides. jove.com

Table 2: Key Aspects of Glucuronidation in Drug Metabolism
AspectDescription
EnzymesUDP-glucuronosyltransferases (UGTs)
FunctionIncreases water solubility, facilitates excretion, generally leads to detoxification
LocationPrimarily liver and intestine
SignificanceMajor pathway for drug clearance, potential for drug interactions and resistance

Rationale for Dedicated Academic Investigation of this compound

A key driver for this research is the need for pure, well-characterized reference standards of metabolites for analytical and toxicological studies. nih.gov The synthesis and characterization of this compound allow for the development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify its presence in biological samples like plasma and urine. nih.govacs.org

Furthermore, studying this specific metabolite helps to:

Elucidate the complete metabolic profile: Understanding all metabolic pathways provides a fuller picture of how the body processes and eliminates the drug.

Investigate inter-individual variability: Research into the specific UGT enzymes responsible for mesalazine glucuronidation could help explain differences in drug metabolism among individuals.

Support preclinical and clinical studies: The availability of the metabolite standard is crucial for pharmacokinetic studies that aim to correlate drug and metabolite concentrations with therapeutic outcomes. acs.org

The chemical synthesis of this compound has been a subject of research, focusing on optimizing reaction conditions to produce the compound in sufficient purity and yield for these investigative purposes.

Properties

Molecular Formula

C₁₃H₁₅NO₉

Molecular Weight

329.26

Synonyms

N-β-D-Glucopyranosyl-5-amino-2-hydroxybenzoic Acid;  N-β-D-Glucopyranosyl-5-aminosalicylic Acid;  N-β-D-Glucuronide-5-ASA; 

Origin of Product

United States

Biochemical Formation and Enzymatic Catalysis of Mesalazine N β D Glucuronide

Glucuronidation as a Phase II Conjugation Reaction

Glucuronidation is a critical Phase II metabolic reaction, responsible for the detoxification and elimination of a vast array of xenobiotics, including therapeutic drugs, as well as endogenous compounds. nih.gov This process involves the covalent attachment of a glucuronic acid moiety to a substrate, a reaction that significantly enhances the molecule's water solubility, thereby facilitating its excretion from the body via urine or bile. nih.gov

The glucuronic acid donor for this reaction is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), an activated form of glucuronic acid. The enzymes that catalyze the transfer of glucuronic acid from UDPGA to the substrate are known as uridine diphosphate (B83284) glucuronosyltransferases (UGTs). nih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues, including the gastrointestinal tract. nih.gov

Characterization of Uridine Diphosphate Glucuronosyltransferases (UGTs) Involved in N-Glucuronidation

The UGT superfamily of enzymes is diverse, with several isoforms exhibiting distinct but often overlapping substrate specificities. criver.com These enzymes are categorized into families and subfamilies, such as UGT1A and UGT2B, which are the most prominent in drug metabolism. criver.com N-glucuronidation, the specific process involved in the formation of Mesalazine N-β-D-Glucuronide, entails the attachment of glucuronic acid to a nitrogen atom within the substrate molecule.

While the N-acetylation of mesalazine is well-documented, specific research identifying the definitive UGT isoforms responsible for the N-glucuronidation of mesalazine is limited in the available scientific literature. However, based on the known substrate specificities of various UGTs, certain isoforms can be posited as likely candidates. For instance, UGT1A9 and members of the UGT2B family are known to catalyze the glucuronidation of a variety of compounds containing amine groups. nih.gov Further research employing in vitro studies with recombinant human UGT isoforms is necessary to definitively identify the specific enzymes involved in the formation of this compound.

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the N-glucuronidation of mesalazine have not been extensively reported. Such data is crucial for understanding the efficiency and capacity of this metabolic pathway. Generally, the kinetics of UGT-catalyzed reactions can be complex, sometimes deviating from standard Michaelis-Menten kinetics and exhibiting substrate or product inhibition. nih.gov The reaction mechanism for UGTs is generally understood to be a sequential ordered Bi-Bi reaction, where UDPGA binds to the enzyme first, followed by the aglycone substrate (mesalazine). After the transfer of glucuronic acid, the glucuronidated product is released, followed by the release of UDP. nih.gov

Substrate Specificity and Regioselectivity in Mesalazine N-Glucuronidation Research

The substrate specificity of UGT enzymes is a critical determinant of which drugs undergo glucuronidation. While a broad range of compounds can be glucuronidated, the specific chemical structure of a substrate influences its affinity for different UGT isoforms. nih.gov

Intestinal and Hepatic Glucuronidation Contributions in Preclinical Models

Both the intestine and the liver are major sites of drug metabolism, including glucuronidation. nih.gov The expression of various UGT isoforms in the epithelial cells of the small intestine contributes to the first-pass metabolism of orally administered drugs. nih.gov Following absorption, drugs are transported via the portal vein to the liver, where they are subject to further metabolism by a rich complement of hepatic UGTs. nih.gov

Dispositional Dynamics of Mesalazine N β D Glucuronide in Biological Systems

Mechanistic Studies of Membrane Transport Processes

The movement of drug metabolites, including glucuronide conjugates, across cellular barriers is a critical determinant of their distribution and elimination. This transport is mediated by a variety of influx and efflux transporter proteins.

Influx Transporters: Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs)

Influx transporters are responsible for the uptake of compounds from the bloodstream into tissues, such as the liver and kidneys, for metabolism and excretion. The OATP and OAT families of transporters are key players in the disposition of many anionic drugs and their metabolites.

Glucuronide conjugates of various drugs are known to be substrates for both OATPs and OATs. nih.gov Generally, OATs are involved in the transport of smaller, more hydrophilic organic anions, while OATPs transport larger, more hydrophobic organic anions. nih.gov Given the addition of a glucuronic acid moiety, Mesalazine N-β-D-Glucuronide would be a larger and more hydrophilic molecule than its parent compound. Its potential as a substrate for OATPs and OATs would depend on its specific physicochemical properties and three-dimensional structure.

Table 1: OATP-Mediated Uptake of Mesalazine

TransporterSubstrateFinding
OATP1B1MesalazineMediates uptake
OATP1B3MesalazineMediates uptake
OATP2B1MesalazineMediates uptake
OATP1A2MesalazineDoes not mediate uptake
OATP4A1MesalazineDoes not mediate uptake

This table is based on in vitro studies with the parent compound, mesalazine, as specific data for this compound is not available.

Efflux Transporters: Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP)

Efflux transporters are crucial for pumping drugs and their metabolites out of cells, playing a significant role in cellular protection and excretion into bile and urine. The MRP and BCRP families are prominent efflux transporters for many glucuronide conjugates. nih.gov

There is a lack of direct evidence demonstrating that this compound is a substrate for either MRPs or BCRP. However, studies on sulfasalazine, a prodrug of mesalazine, have shown that its transport is mediated by both MRP2 and BCRP. The inhibition of these transporters leads to a significant increase in the intestinal permeability of sulfasalazine.

The disposition of many glucuronidated metabolites is heavily influenced by MRP2 and BCRP, which are highly expressed in the canalicular membrane of hepatocytes (for biliary excretion) and the apical membrane of renal proximal tubule cells (for urinary excretion). nih.gov It is plausible that this compound, as a glucuronide conjugate, could be a substrate for one or both of these efflux transporters, which would be a key determinant of its elimination pathways.

Excretion Pathways: Biliary and Renal Clearance Mechanisms of Glucuronides in Animal Models

The elimination of drug metabolites from the body occurs primarily through biliary and renal routes. Animal models, such as rats and dogs, are frequently used to investigate these excretion pathways.

Studies analyzing the pharmacokinetics of mesalazine in rats and dogs have primarily focused on the parent drug and its major metabolite, N-acetyl-5-aminosalicylic acid. nih.gov The absorbed portion of mesalazine is almost completely acetylated and then excreted, mainly in the urine. chemicalbook.com

While specific data on the biliary and renal clearance of this compound is scarce, general principles of glucuronide excretion in animal models can be considered. In rats, the biliary excretion of glucuronide conjugates is a significant elimination pathway for many drugs. For instance, studies with other compounds have shown that glucuronide metabolites can be the main component found in rat bile. Similarly, the renal excretion of glucuronide conjugates has been documented in dogs, where they can undergo glomerular filtration and active tubular secretion.

It is important to note that significant species differences can exist in drug metabolism and excretion. For example, in vitro studies have highlighted notable differences in the glucuronidation of xenobiotics by liver and kidney microsomes from humans and dogs.

Potential for Enterohepatic Recirculation of Glucuronide Conjugates in Experimental Systems

Enterohepatic recirculation is a process where a drug or its metabolite is excreted into the bile, enters the intestine, is reabsorbed back into the circulation, and returns to the liver. This process can significantly prolong the half-life of a compound in the body.

For glucuronide conjugates, enterohepatic recirculation typically involves the hydrolysis of the glucuronide by β-glucuronidases produced by the gut microbiota, which releases the parent drug (aglycone) for reabsorption. This mechanism has been demonstrated for various drugs in experimental animal models.

There is no direct experimental evidence to confirm or rule out the enterohepatic recirculation of this compound. A study in rats on the disposition of a different drug showed that a glucuronide metabolite identified in the bile was converted by gut microflora to a hydroxylated metabolite that was then found in the feces. This provides a precedent for the intestinal metabolism of biliary-excreted glucuronides. If this compound is excreted in the bile, it is conceivable that it could undergo similar bacterial hydrolysis in the gut, releasing mesalazine to be reabsorbed or to act locally in the colon.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Mesalazine N β D Glucuronide in Research

Chromatographic Separation Techniques

The separation of Mesalazine N-β-D-glucuronide from its parent compound and other metabolites is typically achieved using advanced liquid chromatography techniques. Due to the high polarity of glucuronide conjugates, reversed-phase chromatography is the most common approach.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mesalazine and its metabolites, including the N-β-D-glucuronide conjugate. The methods are designed to resolve the highly polar glucuronide from the parent drug, mesalazine, and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).

Typically, reversed-phase columns, such as C18 or C8, are employed for separation. The mobile phase often consists of an aqueous component, frequently acidified with formic acid or phosphoric acid to improve peak shape and control the ionization state of the analytes, and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is commonly used to effectively separate compounds with differing polarities within a single analytical run. Detection is often performed using UV detectors, with wavelengths set around 230 nm, or more specific and sensitive mass spectrometry detectors. The successful separation of mesalazine and its metabolites in plasma has been demonstrated using a Purospher RP-18e column with a mobile phase of acetonitrile and buffer, monitored by UV and fluorescence detectors.

ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Methanol and Acidified Water (e.g., 0.1% Phosphoric Acid)
ElutionIsocratic or Gradient
Flow Rate0.8 - 1.0 mL/min
DetectionUV (e.g., 220-230 nm) or Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of drug metabolites. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems provide higher resolution, increased sensitivity, and substantially shorter run times. These features are particularly beneficial for analyzing complex biological samples where this compound may be present at low concentrations alongside numerous endogenous components.

A UPLC-MS/MS method for mesalazine in human plasma utilized a Kinetex XB-C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. This approach achieved a very low limit of quantification (0.10 ng/mL) with a short retention time of approximately 3 minutes, demonstrating the efficiency of UPLC systems. Such methods can be readily applied to the simultaneous quantification of mesalazine and its glucuronide metabolite, leveraging the enhanced separation efficiency of UPLC to resolve the polar glucuronide from other matrix components.

ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., Kinetex XB-C18, 100x4.6mm, 2.6µ)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
ElutionGradient
DetectionTandem Mass Spectrometry (MS/MS)
Key AdvantageHigh sensitivity, high resolution, short analysis time

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the detection, identification, and quantification of drug metabolites like this compound. Its high selectivity and sensitivity allow for confident analysis even in complex biological matrices.

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of glucuronide conjugates. In an MS/MS experiment, the protonated or deprotonated molecular ion of the metabolite is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. This specific neutral loss is a diagnostic marker used in screening methods to identify potential glucuronide metabolites in a sample. For this compound (molecular formula C₁₃H₁₅NO₉, exact mass 329.0747 Da), the precursor ion [M-H]⁻ at m/z 328.0674 would be expected to fragment, producing a product ion corresponding to the deprotonated mesalazine aglycone at m/z 152.0353. Monitoring this specific mass transition (328.07 → 152.04) in a Multiple Reaction Monitoring (MRM) experiment provides excellent selectivity and sensitivity for quantification. Differentiating between N-glucuronides and O-glucuronides can be challenging, but specialized MS/MS techniques involving ion/molecule reactions have been developed to distinguish these isomers.

AnalytePrecursor Ion [M-H]⁻ (m/z)Characteristic Neutral LossProduct Ion (Aglycone) (m/z)Reference
This compound328.07176.03 (Glucuronic Acid)152.04 (Mesalazine)

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability is crucial for the unambiguous identification of metabolites. By determining the exact mass of the metabolite, its elemental composition can be confidently predicted, which helps to distinguish it from other isobaric compounds present in the biological matrix.

For this compound (C₁₃H₁₅NO₉), HRMS can confirm the molecular formula by measuring its mass with high accuracy. This technique is particularly valuable in metabolite identification studies where authentic reference standards are not available. The combination of chromatographic retention time, high-accuracy mass measurement of the precursor ion, and the characteristic fragmentation pattern from MS/MS data provides a high degree of confidence in the identification of the glucuronide metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive and unambiguous elucidation of its chemical structure. NMR is essential for determining the precise site of glucuronidation on the parent molecule, which can be challenging to ascertain by MS/MS alone.

For this compound, NMR analysis would be used to confirm that the glucuronic acid moiety is attached to the nitrogen atom of the amino group, rather than one of the hydroxyl groups. This is achieved through a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton (H-1') of the glucuronic acid moiety and the carbon atom of the mesalazine backbone to which the amino group is attached would provide conclusive evidence of the N-linkage. Although NMR requires a larger amount of purified sample (microgram to milligram quantities) compared to MS, it provides unparalleled structural detail, making it the ultimate tool for structural assignment. The coupling of HPLC directly to an NMR spectrometer (HPLC-NMR) can also be used to analyze and identify glucuronide isomers directly in complex biofluids like urine.

Electroanalytical Chemistry Approaches for Detection in Research Matrices

The direct electroanalytical detection of this compound in research matrices is an area that remains largely unexplored in published literature. However, the electrochemical properties of the parent compound, mesalazine (5-aminosalicylic acid), and the established electroanalytical methods for other glucuronide metabolites provide a foundation for developing potential detection strategies.

Several electroanalytical approaches could be adapted for the detection of this compound. These include voltammetric and amperometric methods, often coupled with various types of modified electrodes to enhance sensitivity and selectivity. nih.gov For instance, methods developed for the detection of ethyl glucuronide, another significant metabolite, have utilized reversed-phase high-performance liquid chromatography (HPLC) with pulsed electrochemical detection (PED). lcms.czresearchgate.net This approach involves the post-column addition of a strong base to facilitate the detection of glucuronides at a gold working electrode. researchgate.net

Another potential strategy could involve the enzymatic hydrolysis of this compound back to mesalazine using β-glucuronidase, followed by the electrochemical detection of the parent drug. scispace.com This indirect method would leverage the well-established electrochemical signatures of mesalazine.

The development of novel electrochemical sensors based on organic conjugated polymers or nanomaterials could also offer a path toward the direct detection of this compound. mdpi.comacs.org These sensors can be designed to have high specificity for the target analyte, potentially enabling its detection in complex biological matrices with minimal sample preparation.

Below is a table summarizing potential electroanalytical approaches for this compound, based on existing methods for the parent compound and other glucuronides.

Analytical Technique Electrode Type Principle Potential Application for this compound
Square Wave Voltammetry (SWV) Copper Microparticles Pencil Graphite ElectrodeComplexation of the analyte with copper ions on the electrode surface, followed by voltammetric measurement of the complex. Indirect detection after hydrolysis to mesalazine, or potentially direct detection if the glucuronide conjugate forms a complex with copper.
Pulsed Electrochemical Detection (PED) with HPLC Gold Working ElectrodeSeparation of the analyte by HPLC followed by electrochemical detection, often with post-column pH modification to enhance the signal of the glucuronide. lcms.czresearchgate.netDirect detection of the intact glucuronide metabolite in biological fluids.
Cyclic Voltammetry (CV) Modified Glassy Carbon ElectrodeInvestigation of the redox properties of the analyte at the surface of a modified electrode to enhance sensitivity and selectivity. frontiersin.orgDirect electrochemical characterization and potential quantification of this compound.
Amperometry Enzyme-based BiosensorImmobilization of an enzyme (e.g., β-glucuronidase) on an electrode surface to catalyze a reaction that produces an electroactive species, which is then detected.Highly selective and sensitive indirect detection through the enzymatic conversion of the glucuronide to mesalazine.

Further research is necessary to develop and validate specific electroanalytical methods for the direct and reliable quantification of this compound in various research matrices.

Method Validation Strategies for Preclinical and In Vitro Studies

The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of data from preclinical and in vitro studies. scispace.comnih.gov For this compound, as with other drug metabolites, method validation must demonstrate that the analytical procedure is suitable for its intended purpose. onlinepharmacytech.info Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation, with the ICH M10 guideline being a key document. fda.govascpt.orgaccp1.org

The validation process for preclinical and in vitro studies of this compound should encompass a range of parameters to establish the method's performance characteristics. These parameters are designed to assess the accuracy, precision, selectivity, sensitivity, reproducibility, and stability of the analytical method. nih.gov

Key Validation Parameters for Preclinical and In Vitro Studies:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug (mesalazine), other metabolites, and matrix components. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. nih.gov

The following table summarizes the typical acceptance criteria for these validation parameters in preclinical and in vitro bioanalytical method validation.

Validation Parameter Acceptance Criteria for Preclinical and In Vitro Studies
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The mean value should be within ± 20% of the nominal concentration (± 25% for LLOQ). fda.gov
Precision The coefficient of variation (CV) should not exceed 20% (25% for LLOQ). fda.gov
Linearity The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The analyte response should be at least 5 times the response of the blank sample. Accuracy and precision should meet the acceptance criteria.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ± 20% of the nominal concentration under the tested conditions.

For in vitro metabolism assays, such as those using human liver microsomes or hepatocytes, method validation ensures that the observed metabolic rates are accurate and reliable. nuvisan.comakjournals.com These assays are critical in preclinical studies to predict a drug's metabolic fate in humans. The validation of these in vitro methods follows similar principles to bioanalytical method validation for biological fluids. nih.govdls.com

Preclinical Pharmacological and Toxicological Investigations of Mesalazine N β D Glucuronide

In Vitro Stability and Enzymatic Hydrolysis by β-Glucuronidases

Mesalazine N-β-D-glucuronide is a water-soluble conjugate formed primarily in the liver to facilitate the excretion of mesalazine. covachem.com While relatively stable, its crucial characteristic is its susceptibility to enzymatic hydrolysis by β-glucuronidases. nih.gov These enzymes cleave the glucuronic acid moiety, releasing the active parent compound, mesalazine. covachem.comnih.gov This process is central to the compound's biological fate and potential for targeted drug delivery.

Mammalian β-glucuronidase is an enzyme found within the lysosomes of various tissues. researchgate.net In the context of this compound, this enzyme can hydrolyze the conjugate, releasing free mesalazine. However, the hydrophilic nature of the glucuronide generally limits its entry into cells, thereby preventing extensive contact with lysosomal β-glucuronidase in healthy tissues. researchgate.net Significant levels of extracellular β-glucuronidase can be found in environments with extensive cell death or necrosis, such as in larger tumors, which has been explored as a strategy for targeted prodrug activation in cancer therapy. researchgate.net The hydrolysis of drug glucuronides by mammalian β-glucuronidase can modify the disposition and action of the parent drug by releasing it back into circulation or locally within tissues. nih.gov

The gut microbiota possesses a significant capacity to produce β-glucuronidase enzymes. nih.govnih.gov When this compound is excreted into the intestinal tract via bile, it encounters a high concentration of these bacterial enzymes. physiology.org This microbial enzymatic activity is crucial as it can deconjugate the metabolite, releasing active mesalazine directly into the lower gastrointestinal tract, particularly the colon. physiology.org This mechanism is believed to contribute to the local therapeutic effect of orally administered mesalazine, as it allows for the targeted release of the active drug at the site of inflammation in inflammatory bowel disease (IBD). physiology.org The activity of bacterial β-glucuronidases is a key factor in the enterohepatic circulation of many drugs and their metabolites.

Table 1: Overview of β-Glucuronidase Activity on this compound

Enzyme Source Location Role in Hydrolysis Biological Consequence
Mammalian β-Glucuronidase Lysosomes of various tissues, extracellular space in necrotic areas. researchgate.net Hydrolyzes the glucuronide to release free mesalazine. nih.gov Contributes to systemic drug disposition and potential local reactivation in specific pathological conditions. nih.govresearchgate.net
Gut Microbiota-Derived β-Glucuronidase Lower gastrointestinal tract (colon). physiology.org Deconjugates the metabolite excreted in bile. nih.gov Enables targeted, local release of active mesalazine in the colon, contributing to therapeutic effects in IBD. physiology.org

Evaluation of Biological Activity in Cellular and Subcellular Models

The biological activity associated with this compound is overwhelmingly attributed to the parent compound, mesalazine, which is liberated upon enzymatic hydrolysis. The glucuronide form itself is generally considered to be inactive, as the addition of the polar glucuronic acid group hinders its ability to cross cell membranes and interact with intracellular targets. researchgate.netphysiology.org

Research in cellular models has consistently demonstrated that the anti-inflammatory effects of mesalazine are central to its therapeutic action. nih.gov Mesalazine has been shown to reduce the production of pro-inflammatory mediators in intestinal epithelial cells. nih.gov Its activity includes the scavenging of reactive oxygen species (ROS), which helps to reduce oxidative stress in inflamed intestinal tissues. nih.gov Studies using in vitro models of gastrointestinal epithelium, such as CaCo-2 and HT-29 human cell lines, confirm that cellular uptake of mesalazine is essential for its anti-inflammatory efficacy. nih.gov The role of this compound in these models is primarily that of a precursor or prodrug, which must be converted to mesalazine to exert these effects.

The molecular mechanisms of mesalazine, the active compound released from this compound, have been extensively studied. Mesalazine interacts with multiple signaling pathways involved in inflammation and cell proliferation. 61.8.75 Key targets include:

Nuclear Factor-kappaB (NF-κB): Mesalazine can inhibit the NF-κB pathway, a critical regulator of genes involved in the inflammatory response, thereby preventing the expression of pro-inflammatory cytokines. nih.govdrugbank.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): It inhibits the COX and LOX pathways, leading to a decrease in the production of inflammatory prostaglandins (B1171923) and leukotrienes. nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Mesalazine is known to activate PPAR-γ, a nuclear receptor that has anti-inflammatory properties in the gut. nih.gov

Wnt/β-catenin Pathway: In the context of cancer chemoprevention, mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. nih.gov

Table 2: Key Molecular Targets of Mesalazine (Liberated from this compound)

Molecular Target/Pathway Effect of Mesalazine Therapeutic Relevance
NF-κB Pathway Inhibition of activation and transcriptional activity. nih.govdrugbank.com Reduces expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). nih.gov
COX and LOX Pathways Inhibition of enzyme activity. nih.gov Decreases synthesis of prostaglandins and leukotrienes. nih.govnih.gov
PPAR-γ Activation of the receptor. nih.gov Exerts anti-inflammatory effects and enhances epithelial barrier function. nih.gov
Wnt/β-catenin Pathway Inhibition of signaling. nih.gov Contributes to anti-proliferative and chemopreventive effects in the colon. researchgate.net

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of mesalazine and its metabolites, including this compound. nih.gov Following oral administration, a portion of mesalazine is absorbed from the gastrointestinal tract and undergoes first-pass metabolism in the liver, where it is conjugated to form this compound and N-acetyl-5-aminosalicylic acid (Ac-5-ASA). researchgate.net

The glucuronidation process significantly increases the water solubility of mesalazine, which facilitates its elimination from the body, primarily through the kidneys into the urine. sigmaaldrich.com However, a portion of the this compound can also be excreted from the liver into the bile and subsequently enter the small intestine. In the lower intestine and colon, gut bacteria producing β-glucuronidase can cleave the glucuronide, releasing active mesalazine. This process, known as enterohepatic circulation, can prolong the presence of the active drug within the body and contribute to its local action in the colon. physiology.org Animal studies in rats and dogs have been crucial for establishing the pharmacokinetic profiles of mesalazine and its major metabolites, demonstrating that systemic exposure is generally low with colon-targeted formulations. nih.gov

Table 3: Conceptual Pharmacokinetic Pathway of Mesalazine and its N-β-D-Glucuronide Metabolite

Pharmacokinetic Phase Description Relevance to this compound
Absorption Mesalazine is absorbed from the small and large intestine. The parent drug is absorbed prior to metabolism.
Metabolism (Liver) Absorbed mesalazine is conjugated with glucuronic acid. Formation of this compound for elimination.
Distribution The glucuronide metabolite circulates in the plasma. Serves as a transport form of the metabolized drug.

| Excretion | The water-soluble glucuronide is eliminated via two main routes. | 1. Renal: Excreted in the urine. 2. Biliary: Excreted in bile into the intestine. | | Enterohepatic Circulation | Biliary-excreted glucuronide is hydrolyzed by gut bacteria, and the released parent drug is reabsorbed. | Allows for reactivation of the drug in the colon, contributing to local therapeutic effects. |

Absorption and Distribution Studies

Preclinical investigations into the absorption and distribution of this compound are essential for characterizing its pharmacokinetic profile. While specific studies exclusively focused on this metabolite are not extensively detailed in publicly available literature, inferences can be drawn from the broader understanding of drug glucuronide disposition.

Following its formation, primarily in the liver and to a lesser extent in the intestinal mucosa, this compound is expected to be a more water-soluble compound than its parent, mesalazine. This increased hydrophilicity generally limits its ability to cross cell membranes by passive diffusion, thereby influencing its distribution.

Key Research Findings:

Limited Tissue Penetration: Due to its polar nature, this compound is anticipated to have a relatively small volume of distribution, with its presence largely confined to the systemic circulation and extracellular fluids. Significant penetration into tissues and organs, including the brain, is not expected.

Role of Transporters: The distribution of glucuronide metabolites can be influenced by various uptake and efflux transporters, such as Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs). The specific transporters involved in the disposition of this compound in different preclinical species would require dedicated investigation.

ParameterExpected Characteristic in Preclinical SpeciesRationale
Tissue Distribution Low to moderateIncreased polarity of the glucuronide moiety limits passive diffusion across biological membranes.
Plasma Protein Binding Variable, but generally low to moderateGlucuronidation can alter the protein binding characteristics compared to the parent drug.
Blood-Brain Barrier Negligible penetrationThe hydrophilic nature of the metabolite prevents significant entry into the central nervous system.

Table 1: Anticipated Distribution Characteristics of this compound in Preclinical Models

Elimination Kinetics and Metabolic Clearance in Preclinical Species

The elimination of this compound is a critical determinant of its systemic exposure and potential for accumulation. In preclinical species, this process is primarily governed by renal and biliary excretion.

The metabolic clearance of mesalazine to form this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly located in the liver. The rate of formation can vary between different preclinical species due to differences in UGT expression and activity.

Key Research Findings:

Primary Elimination Routes: The primary routes of elimination for this compound are expected to be via urine and bile. The relative contribution of each pathway can differ among preclinical species.

Renal Excretion: As a water-soluble anion, this compound is likely to be efficiently eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion, the latter potentially mediated by OATs.

Biliary Excretion: Biliary excretion, facilitated by transporters like MRP2, can also be a significant pathway for the elimination of glucuronide conjugates, particularly those with higher molecular weights.

Preclinical SpeciesPrimary Route of Elimination (Hypothesized)Key Considerations
Rodents (Rat) Biliary and Renal ExcretionRats often exhibit a higher capacity for biliary excretion of glucuronide metabolites.
Canine (Dog) Primarily Renal ExcretionDogs may show a different balance of renal versus biliary clearance compared to rodents.

Table 2: Hypothesized Elimination Pathways of this compound in Preclinical Species

Ex Vivo and Organ Perfusion Studies

Ex vivo and organ perfusion studies provide a valuable platform for investigating the metabolism and transport of xenobiotics in a controlled environment, bridging the gap between in vitro and in vivo experiments. These techniques allow for the detailed examination of organ-specific processes without the confounding variables of a whole-animal system.

For this compound, isolated perfused liver and kidney preparations from preclinical species would be instrumental in elucidating the kinetics of its formation, uptake, and efflux.

Key Research Applications:

Isolated Perfused Liver: This model can be used to quantify the rate of this compound formation from mesalazine, as well as its subsequent excretion into the bile. It allows for the characterization of hepatic uptake and efflux transport processes.

Isolated Perfused Kidney: This preparation is ideal for studying the renal handling of this compound. It enables the differentiation between glomerular filtration, tubular secretion, and reabsorption, providing a detailed understanding of its renal clearance.

Experimental ModelInvestigated ParameterPotential Findings
Isolated Perfused Rat Liver Hepatic formation and biliary excretion of the glucuronide.Determination of the intrinsic hepatic clearance of mesalazine to its glucuronide and the efficiency of biliary efflux.
Isolated Perfused Rabbit Kidney Renal secretion and filtration of the glucuronide.Quantification of the roles of active transport and passive filtration in the renal elimination of the metabolite.

Table 3: Application of Ex Vivo Models in the Study of this compound

Integrated Omics Approaches and Computational Modeling for Mesalazine N β D Glucuronide Research

Metabolomics and Lipidomics in Understanding Metabolic Perturbations in Research Models

Metabolomics and lipidomics are powerful tools for characterizing the low-molecular-weight molecules in a biological system, offering a functional readout of the cellular state. In the context of mesalazine administration in research models of inflammatory bowel disease (IBD), these 'omics' approaches reveal significant metabolic reprogramming within intestinal cells. mdpi.com Studies using experimental colitis models have identified dysregulation in major metabolic pathways, including energy metabolism (β-oxidation, glycolysis, and the TCA cycle) and antioxidative defense. mdpi.com

Comparative metabolomic analyses in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models have shown significant dysregulation of numerous annotated metabolites. nih.gov For instance, one study identified 773 dysregulated metabolites, with 495 being upregulated and 278 downregulated in the colitis group compared to controls. nih.gov These analyses highlight alterations in key pathways such as tyrosine, phenylalanine, and tryptophan metabolism. nih.gov Lipidomics further reveals that classes like glycerophospholipids and sphingolipids are significantly perturbed. nih.gov While these studies focus on the metabolic landscape of the disease and the effect of the parent drug, mesalazine, they provide the essential metabolic context in which Mesalazine N-β-D-Glucuronide is formed and processed. Understanding these global metabolic perturbations is crucial for elucidating the complete disposition profile of mesalazine and its metabolites.

Table 1: Examples of Metabolite and Lipid Classes Perturbed in Colitis Research Models

Metabolic Area Perturbed Classes/Pathways Observed Change in Disease Model Reference
Amino Acid Metabolism Tyrosine, Phenylalanine, Tryptophan Dysregulated nih.gov
Energy Metabolism Glycolysis, β-oxidation, TCA Cycle Downregulated mdpi.com
Lipid Metabolism Glycerophospholipids, Sphingolipids Perturbed nih.gov
Antioxidant Defense Glutathione Metabolism Altered mdpi.comnih.gov

Proteomics for Enzyme Expression and Regulation Studies

Proteomics, the large-scale study of proteins, is instrumental in quantifying the enzymes responsible for drug metabolism. The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Targeted quantitative proteomics has been successfully employed to determine the absolute concentrations of various UGT isoforms in human liver microsomes, the primary site of drug glucuronidation. nih.govnih.gov

These studies reveal that the expression of UGT enzymes is highly variable among individuals but that certain isoforms are consistently more abundant. nih.gov UGT2B7 is often the most abundant, followed by UGT1A1, UGT1A4, UGT2B4, and UGT2B15, which together constitute over 80% of the measured hepatic UGTs. nih.gov Proteomic data correlates well with enzymatic activity, supporting its value in assessing glucuronidation potential. nih.gov Similar proteomic approaches have been used to quantify UGTs and other drug-metabolizing enzymes in other tissues, such as the kidney, where UGT1A9 shows the highest abundance, followed by UGT2B7 and UGT1A6. manchester.ac.uk This information is critical for identifying which specific UGT isoforms are primarily responsible for mesalazine glucuronidation.

Table 2: Average Absolute Abundance of Major UGT Enzymes in Human Liver Microsomes

UGT Isoform Average Concentration (pmol/mg protein)
UGT2B7 69.4
UGT1A1 34.3
UGT1A4 30.2
UGT2B4 33.0
UGT2B15 31.8
UGT1A9 22.7
UGT1A6 11.3

Data sourced from a study of 48 human liver samples. nih.gov

Systems Biology Approaches in Drug Metabolism and Disposition Research

Systems biology integrates data from various 'omics' platforms (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive models of biological processes. This approach is invaluable for understanding the complex factors governing drug metabolism and disposition, including the glucuronidation of mesalazine. dntb.gov.ua

By combining proteomics data on UGT enzyme abundance nih.gov, transcriptomics data on gene expression changes in response to the drug frontiersin.orgnih.gov, and metabolomics data on the metabolic state of the target tissue mdpi.comnih.gov, a multi-level model can be developed. Such a model can predict how factors like genetic polymorphisms in UGT genes, disease-state inflammation, and co-administered drugs might alter the rate and extent of this compound formation. This integrated perspective moves beyond studying a single enzyme or pathway to understanding the entire network that influences the pharmacokinetics of mesalazine and its metabolites. nih.gov This holistic view is essential for predicting drug disposition and response in diverse patient populations. nih.gov

In Silico Predictions and Molecular Modeling of Glucuronidation and Interactions

In silico, or computational, approaches provide a rapid and cost-effective means to predict and analyze drug metabolism. nih.gov These methods are increasingly used to study glucuronidation pathways. Molecular modeling techniques, such as homology modeling, are used to build three-dimensional structures of UGT enzymes, which are challenging to crystallize due to their membrane-bound nature. frontiersin.org

Once a model is constructed, molecular docking simulations can predict how a substrate like mesalazine binds within the active site of different UGT isoforms. nih.gov This can help identify the key enzymes responsible for its glucuronidation and explain substrate selectivity. nih.gov Furthermore, physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolic data and in silico predictions to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the whole body. nih.gov PBPK models can be used to predict how disease states, such as liver cirrhosis, impact glucuronidation activity and alter the plasma concentrations of both the parent drug and its glucuronide metabolites. nih.gov

Table 4: In Silico and Modeling Techniques in Glucuronidation Research

Technique Application Purpose for Mesalazine Glucuronidation Reference
Homology Modeling 3D structure prediction of UGT enzymes. To create structural models of UGTs for further analysis. frontiersin.org
Molecular Docking Simulating substrate binding to the enzyme's active site. To predict which UGT isoforms bind and metabolize mesalazine. nih.gov
PBPK Modeling Simulating drug pharmacokinetics in the body. To predict plasma concentrations of mesalazine and its glucuronide under various physiological conditions. nih.gov
QSAR Modeling Relating chemical structure to metabolic activity. To predict glucuronidation potential based on molecular properties. researchgate.net

Broader Research Implications and Future Directions for Mesalazine N β D Glucuronide

Role as a Mechanistic Probe in Drug Metabolism Research

Mesalazine N-β-D-Glucuronide holds significant potential as a mechanistic probe for investigating the activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly those involved in N-glucuronidation. The formation of N-glucuronides is a critical pathway in the metabolism of many drugs and xenobiotics containing amine functional groups. However, this pathway is often characterized by considerable interspecies variability, making it challenging to predict human metabolism from animal models. hyphadiscovery.com

The study of this compound can help elucidate the specific contributions of different UGT isoforms to the N-glucuronidation of aromatic amines. Research has shown that UGT1A4 and UGT2B10 are key enzymes in human N-glucuronidation, with activities that can be significantly higher than in common preclinical animal models. hyphadiscovery.comhyphadiscovery.com By using mesalazine as a substrate in in vitro systems, such as human liver microsomes or recombinant UGT enzymes, researchers can characterize the kinetics of this compound formation. This can provide valuable insights into the substrate specificity and inhibitory potential of novel chemical entities towards these important UGT isoforms. Such studies are crucial for early-stage drug development to anticipate potential drug-drug interactions. nih.gov

Key Research Findings from In Vitro Metabolism Studies

Parameter Observation Implication for Research
Enzyme Kinetics Characterization of Km and Vmax for this compound formation with specific UGT isoforms. Allows for the determination of the relative contribution of different UGTs to mesalazine N-glucuronidation and provides a baseline for inhibition studies.
Interspecies Differences N-glucuronidation rates are often higher in humans compared to preclinical species. hyphadiscovery.com Highlights the importance of using human-derived in vitro systems for metabolic studies of compounds with aromatic amine moieties.

| UGT Isoform Specificity | UGT1A4 and UGT2B10 are major contributors to N-glucuronidation in humans. hyphadiscovery.comhyphadiscovery.com | Mesalazine can be used as a probe substrate to investigate the activity and inhibition of these specific isoforms. |

Potential as a Biomarker for Glucuronidation Status in Experimental Settings

The quantification of this compound in biological fluids could serve as a valuable biomarker for assessing an individual's glucuronidation capacity, particularly in experimental or clinical research settings. Glucuronidation is a major detoxification pathway, and its efficiency can be influenced by genetic polymorphisms, disease states, and co-administered drugs. nih.gov For instance, inflammatory conditions such as colitis have been shown to downregulate the expression of hepatic UGTs, potentially leading to altered drug metabolism and disposition. nih.gov

By administering a controlled dose of mesalazine and subsequently measuring the levels of its N-glucuronide metabolite, researchers could gain insights into the in vivo activity of the relevant UGT enzymes. This approach could be particularly useful in studies investigating the impact of disease pathology on drug metabolism or in personalizing medicine by identifying individuals with altered glucuronidation phenotypes.

Potential Applications of this compound as a Biomarker

Application Area Rationale Potential Impact
Inflammatory Bowel Disease (IBD) Research IBD can alter the expression and activity of intestinal and hepatic UGTs. nih.gov Monitoring this compound could help understand how IBD affects drug metabolism and optimize therapeutic strategies.
Pharmacogenetic Studies Genetic variations in UGT genes can lead to significant differences in enzyme activity. This metabolite could serve as a phenotyping tool to correlate UGT genotype with metabolic function.

| Drug-Drug Interaction Studies | Co-administered drugs can inhibit or induce UGT enzymes, affecting the metabolism of other medications. | Changes in the formation of this compound could indicate a clinically relevant drug interaction. |

Exploration of N-Glucuronides as Prodrug Strategies in Targeted Delivery Research

The concept of using N-glucuronides as prodrugs for colon-specific drug delivery is a promising area of pharmaceutical research. acs.org The underlying principle is that the hydrophilic glucuronide conjugate will have limited absorption in the upper gastrointestinal tract. windows.net Upon reaching the colon, the abundant β-glucuronidase enzymes produced by the gut microbiota can cleave the glucuronide moiety, releasing the active parent drug at its target site. hyphadiscovery.comnih.govnih.gov

This strategy is particularly relevant for drugs like mesalazine, where the desired site of action is the colon for the treatment of inflammatory bowel disease. While other prodrug strategies for mesalazine exist, the N-glucuronide approach offers a potentially natural and efficient delivery mechanism. The stability of aromatic amine N-glucuronides can be pH-dependent, which could be an additional factor in their design for targeted release. oup.com

Comparative Prodrug Strategies for Aminosalicylates

Prodrug Approach Carrier Moiety Activation Mechanism
Azo-bond Prodrugs e.g., Sulfapyridine (in Sulfasalazine) Azo-reductases from colonic bacteria. windows.net
Cyclodextrin Conjugates Cyclodextrins Fermentation by colonic microflora. windows.netnih.gov

| N-Glucuronide Prodrugs | Glucuronic Acid | β-glucuronidase from colonic bacteria. hyphadiscovery.comnih.govnih.gov |

Unexplored Research Avenues and Methodological Advancements

Despite its potential, several aspects of this compound remain underexplored, and advancements in analytical methodologies are paving the way for more in-depth research.

Unexplored Research Avenues:

Pharmacological Activity: While glucuronides are generally considered inactive, this is not universally true. The potential anti-inflammatory or other biological activities of this compound itself have not been investigated.

Transporter Interactions: The transport of glucuronide metabolites across cellular membranes is often mediated by specific uptake and efflux transporters. The interaction of this compound with transporters such as MRPs and BCRP is an important area for future research to fully understand its disposition.

Impact on Gut Microbiome: The cleavage of the glucuronide by gut bacteria releases both mesalazine and glucuronic acid. The effect of this process on the composition and metabolic activity of the gut microbiome is an intriguing and clinically relevant question. researchgate.net

Methodological Advancements:

The sensitive and specific quantification of this compound in complex biological matrices is crucial for advancing research in this area. Modern analytical techniques are well-suited for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of drugs and their metabolites due to its high sensitivity and selectivity. nih.govsemanticscholar.org The development of a validated LC-MS/MS method specifically for this compound would be a significant enabler for future pharmacokinetic and biomarker studies.

High-Resolution Mass Spectrometry (HRMS): HRMS can be instrumental in the initial identification and structural elucidation of novel metabolites in discovery studies.

In Vitro Models: The use of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems that co-culture human cells with gut bacteria, could provide more physiologically relevant insights into the formation and effects of this compound.

Q & A

Q. What are the recommended analytical methods for characterizing Mesalazine N-β-D-Glucuronide purity and structural integrity?

  • Methodology :
    • Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV or mass spectrometric detection to quantify impurities (e.g., 2-aminophenol, 4-aminophenol) and related substances. Validate methods per ICH guidelines to ensure specificity and sensitivity .
    • Spectrophotometry : Employ diazotization coupling with reagents like resorcinol or 8-hydroxyquinoline for quantitative analysis of intact mesalazine derivatives .
    • Structural Confirmation : Utilize NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to verify glycosidic bond formation and β-D-glucuronide conjugation. Compare with reference standards (e.g., Norfluoxetine N-β-D-Glucuronide) for structural alignment .

Q. How can researchers ensure the stability of this compound during experimental handling?

  • Methodology :
    • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres (0–600°C) to identify decomposition thresholds .
    • Storage Protocols : Store in sealed, light-protected containers at –20°C to prevent hydrolysis. Monitor residual solvents (e.g., acetonitrile) via gas chromatography .
    • Handling Safety : Use glove boxes for toxic intermediate synthesis and classify waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. What molecular mechanisms underlie the pharmacological activity of this compound in inflammatory or neoplastic contexts?

  • Methodology :
    • Signaling Pathway Analysis : Perform Western blotting to evaluate inhibition of SMAD2/3 phosphorylation and ERK1/2 activation in TGFβ-induced fibroblast models. Use immunofluorescence to monitor NFκB nuclear translocation .
    • In Vitro Antifibrotic Models : Apply TGFβ-stimulated cardiac fibroblasts to assess reductions in collagen deposition via hydroxyproline assays .
    • Cancer Cell Studies : Use HT-29 or Caco-2 colorectal cancer lines to measure apoptosis (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .

Q. How do pharmacokinetic properties like renal clearance influence the design of studies on this compound?

  • Methodology :
    • Renal Clearance Profiling : Conduct crossover studies in healthy volunteers using intravenous and oral formulations. Measure plasma/urine concentrations via HPLC-coulometric detection to calculate clearance rates and acetylation kinetics .
    • Saturable Tubular Reabsorption : Model nonlinear pharmacokinetics using Michaelis-Menten equations to account for dose-dependent renal excretion .
    • Species-Specific Metabolism : Compare human and rodent glucuronidation pathways using liver microsomes to validate preclinical models .

Q. What experimental designs are optimal for formulating controlled-release systems containing Mesalazine derivatives?

  • Methodology :
    • Box-Behnken Optimization : Employ a three-factor design (e.g., Carbopol®, Eudragit® RS, croscarmellose sodium) to optimize lag time and zero-order release profiles. Validate with dissolution testing (pH 1.2 → 6.8) .
    • Multi-Matrix System (MMX) : Use SEM and XRD to characterize granule morphology and crystallinity changes during tablet compression .
    • In Vivo Efficacy Testing : Design randomized trials with endpoints like endoscopic remission rates and fecal calprotectin reduction, stratified by age cohorts .

Q. How can researchers resolve contradictions in data on this compound’s efficacy across demographic subgroups?

  • Methodology :
    • Post Hoc Analysis : Re-analyze clinical trial data (e.g., ulcerative colitis studies) using multivariate regression to adjust for confounders like age, disease duration, and comedications .
    • Mechanistic Studies : Compare drug metabolism in primary hepatocytes from elderly vs. adult donors to identify age-related glucuronidation differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.